REACTION_CXSMILES
|
CCN(CCNC(C1C=CC(N)=CC=1)=O)CC.CCN(CCNC(C1C=CC(N)=C([Cl:35])C=1)=O)CC.[CH3:36][CH2:37][N:38]([CH2:41][CH2:42][NH:43][C:44]([C:46]1[CH:47]=[C:48]([Cl:55])[C:49]([NH2:54])=[CH:50][C:51]=1OC)=[O:45])[CH2:39][CH3:40].C(N)(=O)C1C=CC=NC=1.C(N(CC)CCC1N=CC=CC=1C(N)=O)C>>[ClH:35].[CH2:39]([N:38]([CH2:37][CH3:36])[CH2:41][CH2:42][NH:43][C:44](=[O:45])[C:46]1[CH:51]=[CH:50][C:49]([NH2:54])=[C:48]([Cl:55])[CH:47]=1)[CH3:40] |f:5.6|
|
Name
|
aryl carboxamides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solutions
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(CC)CCNC(=O)C=1C=CC(=CC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(CC)CCNC(=O)C1=CC(=C(C=C1)N)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(CC)CCNC(=O)C=1C=C(C(=CC1OC)N)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)N
|
Name
|
2-diethylamino-ethyl nicotinamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CCC1=C(C(=O)N)C=CC=N1)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
1000 Gy of irradiation from 137cesium source (1.3 Gy/min., Scanditronix) at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The various reaction mixtures
|
Type
|
CUSTOM
|
Details
|
vacuum evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
redissolved in methanol
|
Name
|
|
Type
|
|
Smiles
|
Cl.C(C)N(CCNC(C1=CC(=C(C=C1)N)Cl)=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |